(3R)-1,3-dimethylpiperazine;oxalic acid is a chemical compound formed from the combination of (3R)-1,3-dimethylpiperazine and oxalic acid. This compound is notable due to its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. The piperazine moiety is often associated with biological activity, while oxalic acid serves as a versatile organic acid.
The synthesis of (3R)-1,3-dimethylpiperazine;oxalic acid can be traced back to the study of piperazine derivatives and their interactions with organic acids. Research articles and patents provide insights into its synthesis and applications, indicating a growing interest in this compound within pharmaceutical research and development .
This compound can be classified as an alkylated piperazine derivative combined with an oxalic acid salt. Piperazines are cyclic amines that are widely studied for their pharmacological properties, while oxalic acid is a dicarboxylic acid commonly used in various chemical reactions and as a reagent.
The synthesis of (3R)-1,3-dimethylpiperazine;oxalic acid typically involves the reaction between (3R)-1,3-dimethylpiperazine and oxalic acid under controlled conditions. Various methods may include:
The synthesis process requires careful control of temperature and pH to ensure complete reaction and optimal yield. For instance, maintaining a temperature around 60°C during the reaction can facilitate better solubility and interaction between reactants .
The molecular structure of (3R)-1,3-dimethylpiperazine;oxalic acid consists of a piperazine ring substituted with two methyl groups at the 1 and 3 positions, linked to an oxalic acid moiety. The structural formula can be represented as follows:
(3R)-1,3-dimethylpiperazine;oxalic acid can participate in various chemical reactions including:
The reactivity of this compound is influenced by the basicity of the piperazine nitrogen atoms and the acidity of the oxalic acid groups. This dual functionality allows for diverse applications in drug formulation .
The mechanism by which (3R)-1,3-dimethylpiperazine;oxalic acid exerts its effects primarily revolves around its interaction with biological targets. The piperazine ring is known for its ability to interact with neurotransmitter receptors, while the oxalic acid component may influence solubility and bioavailability.
Research indicates that compounds containing piperazine structures often act as ligands for various receptors, potentially modulating neurotransmission pathways . The precise mechanism can depend on the specific biological context and target interactions.
Relevant data from studies indicate that the compound exhibits significant stability when stored under appropriate conditions, making it suitable for various applications in research .
(3R)-1,3-dimethylpiperazine;oxalic acid has several potential applications:
The synthesis of enantiomerically pure (3R)-1,3-dimethylpiperazine represents a significant challenge in medicinal chemistry due to the structural complexity of carbon-substituted piperazines. Recent advances in catalytic methodologies have enabled efficient routes to this pharmacologically relevant scaffold.
Palladium-catalyzed asymmetric allylic alkylation has emerged as a powerful technique for constructing chiral piperazine cores with high enantiomeric excess. This approach utilizes chiral ligands to control stereochemistry during bond formation. For example, the (S)-(CF₃)₃-t-BuPHOX ligand (28) enables the synthesis of α-tertiary piperazin-2-ones with exceptional enantioselectivity (>96% ee) via decarboxylative allylic alkylation [7]. The reaction proceeds through a π-allyl palladium intermediate where chiral induction occurs during nucleophilic attack by the piperazine precursor. This method allows installation of various allylic substituents while maintaining the integrity of the (3R)-chiral center. Transition metal catalysis provides distinct advantages for scalable synthesis, including mild reaction conditions and catalyst recyclability. The stereochemical outcome is critically dependent on ligand design, with electron-deficient phosphine ligands demonstrating superior enantiocontrol in these transformations [7].
Table 1: Catalytic Systems for Asymmetric Piperazine Synthesis
Catalyst/Ligand | Reaction Type | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
Pd/(S)-(CF₃)₃-t-BuPHOX | Decarboxylative allylic alkylation | 96 | 77 | [7] |
MacMillan third-gen | α-Chlorination/oxidation | 90 | 65 | [7] |
2-(Phosphinophenyl)pyridine | Tandem allylic substitution | 86 | 88 | [7] |
The formation of a stable salt between (3R)-1,3-dimethylpiperazine and oxalic acid requires precise control over crystallization parameters to ensure consistent stoichiometry, polymorphic form, and physicochemical properties.
Solvent selection critically influences the crystalline form and stability of the resulting oxalate salt. Polar protic solvents like methanol/water mixtures favor the hemioxalate stoichiometry (2:1 piperazine-oxalic acid ratio) through enhanced hydrogen bonding networks, while aprotic solvents like acetonitrile yield monoxalate complexes [1] [6]. The crystallization typically involves dissolving equimolar amounts of (3R)-1,3-dimethylpiperazine and oxalic acid in aqueous medium at 40-60°C, followed by controlled cooling to 5°C at 0.5°C/minute. This slow cooling rate promotes the thermodynamically stable Form I polymorph through directional growth along the (001) plane. Solvent-mediated polymorph transformation studies reveal that ethanol-water systems (70:30 v/v) exclusively produce the preferred orthorhombic P2₁2₁2₁ crystal system with superior powder flow properties. X-ray diffraction analysis confirms that solvent molecules can become incorporated into the lattice as co-crystal formers when crystallization occurs from tetrahydrofuran, generating channel hydrates with distinct dehydration profiles [1] [6].
Table 2: Solvent Effects on Crystalline Forms
Solvent System | Stoichiometry | Crystal System | Space Group | Particle Morphology |
---|---|---|---|---|
Methanol/water | Hemioxalate | Orthorhombic | P2₁2₁2₁ | Platelets |
Acetonitrile | Monoxalate | Monoclinic | P2₁/c | Needles |
Ethanol/water | Hemioxalate | Orthorhombic | P2₁2₁2₁ | Prismatic |
Tetrahydrofuran | Trihydrate | Triclinic | P-1 | Irregular |
Controlling crystallization kinetics is essential for obtaining pharmaceutically acceptable polymorphs of (3R)-1,3-dimethylpiperazine oxalate. Thermodynamic control through slow cooling (0.1-0.5°C/minute) from saturation temperature yields the stable Form I with melting point 192-194°C, characterized by dense hydrogen bonding between oxalate anions and piperazinium cations in an extended β-sheet arrangement. Conversely, rapid antisolvent addition with isopropanol generates metastable Form II (mp 178-181°C), which features isolated ionic pairs with weaker lattice energy [1]. Differential scanning calorimetry studies reveal that Form II undergoes irreversible exothermic transition to Form I at 165°C, confirming its kinetic nature. Computational modeling of intermolecular interactions demonstrates that the thermodynamic product maximizes stabilization energy (-42.7 kcal/mol) through bifurcated N⁺-H⋯O¯ hydrogen bonds (2.65-2.78 Å) and C-H⋯O contacts (2.89 Å). Infrared spectroscopy confirms proton transfer from oxalic acid to the piperazine nitrogen, evidenced by characteristic carbonyl stretching at 1695 cm⁻¹ for the carboxylic acid and 1650 cm⁻¹ for the carboxylate, indicating salt formation rather than co-crystallization [6].
Sustainable manufacturing of (3R)-1,3-dimethylpiperazine oxalate requires innovative approaches that minimize environmental impact while maintaining stereochemical integrity.
Fungal and bacterial systems offer eco-friendly alternatives for oxalate production through metabolic engineering. Aspergillus niger employs three biosynthetic pathways for oxalate generation: cytoplasmic oxidation of glyoxylate, TCA cycle-derived oxaloacetate hydrolysis, and glyoxylate cycle-mediated oxidation . Overexpression of oxaloacetate acetylhydrolase in engineered A. niger strains increases oxalate titers to 143 g/L under glucose-limited fermentation. Oxalotrophic bacteria such as Oxalobacter formigenes and Lactobacillus acidophilus provide complementary biocatalytic systems through their oxalate-metabolizing enzymes. These bacteria utilize formyl-coenzyme A transferase (EC 2.8.3.16) and oxalyl-coenzyme A decarboxylase (EC 4.1.1.8) to decompose oxalate while generating ATP, creating a sustainable cycle for oxalate production and degradation [4]. Co-cultivation strategies pair oxalate-producing fungi with engineered Bifidobacterium animalis expressing oxalate decarboxylase, achieving 97% conversion efficiency of in situ generated oxalate to the target salt. This mimics natural oxalate-carbonate pathways where microbial consortia cooperatively metabolize oxalate, simultaneously fixing atmospheric CO₂ [4] .
Mechanochemistry provides an energy-efficient alternative to solution-based salt formation. The reaction involves milling (3R)-1,3-dimethylpiperazine with oxalic acid dihydrate (1:0.5 molar ratio) in a high-speed vibrational mill for 45 minutes using 30 Hz frequency. This method achieves quantitative conversion to the hemioxalate salt without solvent input, as confirmed by X-ray powder diffraction and Fourier-transform infrared spectroscopy [6]. The process proceeds through an amorphous intermediate that crystallizes upon extended milling, with crystal nucleation triggered by localized melting at collision points. In situ Raman spectroscopy monitoring reveals complete reaction within 12 minutes, though extended milling improves crystallinity. Compared to solution crystallization, mechanochemical synthesis reduces energy consumption by 78% and eliminates aqueous waste streams. Scale-up studies using twin-screw extrusion demonstrates production rates of 5 kg/hour with consistent polymorphic purity (Form I content >99.5%), particle size distribution (D₉₀ = 45 µm), and enantiomeric integrity (ee >99.8%) [1] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9